![molecular formula C17H24Cl2N2O2S B3010155 2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953143-64-1](/img/structure/B3010155.png)
2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound "2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with potential anticancer activity, which suggests that the compound may also possess similar properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with corresponding sulfonyl chlorides or through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . These methods could potentially be adapted for the synthesis of "2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the benzenesulfonamide core can significantly affect the compound's interaction with biological targets. For instance, the introduction of a naphthyl moiety has been found to contribute significantly to the anticancer activity of certain derivatives . The molecular structure of "2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide" would likely influence its biological activity, and its analysis would require detailed computational and crystallographic studies.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which can be utilized to further modify their structure and enhance their biological properties. For example, compounds with a carbamoyl substituent at position 5 can be dehydrated to the corresponding nitriles, which may affect their antitumor activity . The specific chemical reactions that "2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide" can participate in would depend on its functional groups and overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and melting point, are important for their practical application as therapeutic agents. For instance, the metabolic stability of certain triazine derivatives has been enhanced by the introduction of specific substituents . The physical and chemical properties of "2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide" would need to be empirically determined to assess its suitability for drug development.
Scientific Research Applications
Synthesis and Chemical Structure
Research on benzenesulfonamide derivatives often focuses on their synthesis and chemical structure elucidation. For instance, studies have developed methods for synthesizing novel benzenesulfonamide compounds with potential applications in drug discovery and material science. One approach includes the aza-Darzens-type reaction for producing stable 2-chloroaziridines, highlighting the versatility of benzenesulfonamide derivatives in synthetic chemistry (Giubellina et al., 2006).
properties
IUPAC Name |
2,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2S/c18-14-5-6-16(19)17(11-14)24(22,23)20-12-13-7-9-21(10-8-13)15-3-1-2-4-15/h5-6,11,13,15,20H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAFRLAZHSXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide |
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